2-(4-carbamimidoylphenyl)acetic Acid

Catalog No.
S1900563
CAS No.
39244-83-2
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-carbamimidoylphenyl)acetic Acid

CAS Number

39244-83-2

Product Name

2-(4-carbamimidoylphenyl)acetic Acid

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c10-9(11)7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)

InChI Key

SSGFEOFDJDCDCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N

2-(4-Carbamimidoylphenyl)acetic acid is an organic compound categorized within the class of phenylacetic acids. It features a distinctive structure characterized by a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has the molecular formula C9H10N2O2C_9H_{10}N_2O_2 and a molecular weight of approximately 178.19 g/mol . Its unique structure imparts specific chemical properties that are valuable in various scientific and industrial applications.

4-Carbamimidoylbenzoic AcidContains benzoic acid moiety instead of acetic acidDifferent reactivity profile4-Aminophenylacetic AcidContains an amino groupAlters reactivity and potential applications2-(4-Carbamimidoylphenyl)propanoic AcidPropanoic acid moiety instead of acetic acidVariation in chain length affects properties4-Carbamimidoylphenylacetic AcidSimilar structure without hydrochloride salt formUnique due to salt form's solubility enhancement

Uniqueness

The uniqueness of 2-(4-carbamimidoylphenyl)acetic acid lies in its combination of the carbamimidoyl group, phenyl ring, and acetic acid moiety. This distinct structural arrangement imparts specific chemical reactivity and biological activity that are not present in other similar compounds, making it particularly valuable for targeted applications in research and industry .

Research indicates that 2-(4-carbamimidoylphenyl)acetic acid exhibits significant biological activity. It has been investigated for its anti-inflammatory and anticancer properties, suggesting potential therapeutic applications in drug development. The compound's mechanism of action likely involves its interaction with specific molecular targets, leading to inhibition of certain enzymes or modulation of cellular pathways associated with inflammation and cancer progression.

The synthesis methods for 2-(4-carbamimidoylphenyl)acetic acid typically include:

  • Stepwise Synthesis: Involves multiple reaction steps starting from simpler precursors such as 4-cyanophenylacetic acid, followed by treatment with ammonia or amines to introduce the carbamimidoyl group.
  • Optimization for Industrial Production: Large-scale synthesis may utilize advanced techniques like continuous flow reactors and optimized purification processes to ensure high purity and yield of the final product .

2-(4-Carbamimidoylphenyl)acetic acid finds diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic synthesis reactions.
  • Biology: Utilized in biochemical assays to study enzyme activity and protein interactions, enhancing understanding of biological processes.
  • Medicine: Explored for potential drug development targeting inflammatory diseases and cancer, owing to its unique biological properties.
  • Industry: Employed in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Studies on the interactions of 2-(4-carbamimidoylphenyl)acetic acid indicate its capacity to form stable complexes with biological macromolecules. The carbamimidoyl group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes, while the phenyl ring enhances hydrophobic interactions, contributing to its binding affinity. These interactions are critical for understanding its biological effects and potential therapeutic uses.

XLogP3

0.6

Dates

Modify: 2023-07-21

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